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Introduction

On-resin cyclization is a pivotal technique in peptide chemistry and drug discovery, offering a

robust method to generate conformationally constrained peptides with enhanced biological

activity, stability, and cell permeability. The use of orthogonal protecting groups is central to

achieving selective on-resin modifications. This document provides detailed protocols for two

primary methods of on-resin peptide cyclization: the formation of a lactam bridge and

cyclization via ring-closing metathesis (RCM). While direct lactam bridge formation involving

the allyl group of Fmoc-Thr(Allyl)-OH is not a standard procedure, this amino acid is a

valuable component for RCM-based cyclization strategies.

Application Note 1: On-Resin Lactam Bridge
Formation
This note details the standard and widely adopted methodology for creating a lactam bridge

between the side chains of an acidic amino acid (Aspartic Acid or Glutamic Acid) and a basic

amino acid (Lysine). The use of allyl-based protecting groups (OAll for the carboxylic acid and

Alloc for the amine) allows for their simultaneous and orthogonal deprotection on the solid

support prior to cyclization.
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The strategy relies on the selective removal of the allyl and allyloxycarbonyl protecting groups

from the side chains of Asp/Glu and Lys, respectively, using a palladium(0) catalyst. Once

deprotected, the free side-chain carboxylate and amine are coupled on-resin to form the lactam

bridge. This method minimizes the formation of oligomeric side products that can occur with

solution-phase cyclization[1].

Experimental Protocol: On-Resin Lactam Bridge Formation

This protocol is based on a 0.075 mmol scale.

1. Peptide Synthesis (Fmoc/tBu Strategy)

Synthesize the linear peptide on a suitable resin (e.g., Rink Amide resin) using standard

Fmoc solid-phase peptide synthesis (SPPS).

Incorporate Fmoc-Asp(OAll)-OH or Fmoc-Glu(OAll)-OH and Fmoc-Lys(Alloc)-OH at the

desired positions within the peptide sequence.

2. On-Resin Allyl/Alloc Deprotection

Swell the peptide-resin in dichloromethane (DCM).

Prepare the deprotection cocktail: In a separate vessel, dissolve triphenylphosphine (59 mg,

0.225 mmol) in 3 mL of dry tetrahydrofuran (THF). Cool the solution on ice and add formic

acid (35 µL, 0.75 mmol) and diethylamine (77.5 µL, 0.75 mmol). Add this mixture to

Pd(PPh₃)₄ on ice and mix[1].

Add the deprotection cocktail to the resin and shake gently at room temperature overnight in

the dark[1].

Wash the resin extensively with THF, N,N-dimethylformamide (DMF), DCM, and 0.5%

diisopropylethylamine (DIPEA) in DMF[1].

3. On-Resin Lactam Bridge Formation

Swell the deprotected peptide-resin in DMF.
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Prepare the cyclization cocktail: Dissolve PyBOP (195 mg, 0.375 mmol), HOBt (57.4 mg,

0.375 mmol), and DIPEA (131 µL, 0.75 mmol) in DMF[1].

Add the cyclization cocktail to the resin and shake at room temperature. The reaction time

can vary from a few minutes to several hours, depending on the peptide sequence[1].

Monitor the reaction progress using a small resin sample cleavage and HPLC analysis.

Wash the resin with DMF and DCM[1].

4. Cleavage and Purification

Cleave the cyclized peptide from the resin using a standard cleavage cocktail (e.g., 95%

TFA, 2.5% TIS, 2.5% H₂O).

Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

Purify the cyclic peptide by reverse-phase HPLC.
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Parameter Reagent/Condition
Quantity (0.075
mmol scale)

Reference

Allyl/Alloc

Deprotection

Palladium Catalyst Pd(PPh₃)₄
3 eq. (relative to

peptide)
[1]

Scavenger

Phenylsilane or

Formic

Acid/Diethylamine

Varies by protocol [1]

Solvent THF/DCM ~5-10 mL [1]

Reaction Time 2-16 hours Overnight [1]

Lactam Formation

Coupling Reagent
PyBOP/HOBt or

HATU/HOAt
5 eq. [1]

Base DIPEA 10 eq. [1]

Solvent DMF or NMP ~5-10 mL [1]

Reaction Time 2-90 minutes Sequence dependent [1]
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Caption: Workflow for on-resin lactam bridge formation.
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Application Note 2: On-Resin Cyclization via Ring-
Closing Metathesis (RCM)
This note describes the formation of a carbon-carbon double bond bridge between two alkene-

bearing amino acid side chains within a peptide sequence. This is a powerful method for

creating stable, non-native cyclic structures. Fmoc-Thr(Allyl)-OH, along with other allyl-

containing amino acids like Fmoc-Tyr(O-allyl)-OH, are ideal building blocks for this strategy.

Core Principle

Ring-closing metathesis (RCM) utilizes a ruthenium-based catalyst (e.g., Grubbs catalyst) to

facilitate an intramolecular reaction between two terminal alkene moieties. This reaction forms

a new cycloalkene and releases volatile ethylene, driving the reaction to completion. RCM is

highly valued for its functional group tolerance and its ability to form a diverse range of ring

sizes[2][3].

Experimental Protocol: On-Resin RCM

This protocol is a general guideline and may require optimization based on the specific peptide

sequence.

1. Peptide Synthesis (Fmoc/tBu Strategy)

Synthesize the linear peptide on a suitable resin using standard Fmoc-SPPS.

Incorporate two alkene-bearing amino acids, such as Fmoc-Thr(Allyl)-OH or another

suitable partner (e.g., Fmoc-Ser(Allyl)-OH, Fmoc-Tyr(O-allyl)-OH), at the desired positions.

2. On-Resin Ring-Closing Metathesis

Swell the peptide-resin in an appropriate solvent, typically 1,2-dichloroethane (DCE) or

dichloromethane (DCM)[4].

Prepare a 10 mM solution of a Grubbs catalyst (e.g., Grubbs' 2nd generation catalyst) in the

reaction solvent[4]. Degas the solution by bubbling with nitrogen or argon for 10-15

minutes[4].
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Add the catalyst solution to the resin (typically 0.15-0.30 equivalents based on resin loading)

[4].

Shake the reaction mixture at room temperature for 2-4 hours. For more challenging

cyclizations, gentle heating (e.g., 40 °C) may be applied[4].

To ensure complete reaction, it is common to filter the resin and repeat the catalyst treatment

with a fresh solution[4].

Monitor the reaction progress by cleaving a small sample of resin and analyzing by

HPLC/MS. The cyclized peptide typically has a shorter retention time than its linear

precursor[4].

After the reaction is complete, wash the resin extensively with the reaction solvent (DCE or

DCM) to remove the ruthenium catalyst byproducts[4].

3. Optional: On-Resin Double Bond Reduction

If a saturated hydrocarbon bridge is desired, the double bond can be reduced on-resin using

reagents such as 2,4,6-triisopropylbenzenesulfonyl hydrazine and piperidine in NMP[4].

4. Cleavage and Purification

Cleave the cyclized peptide from the resin using a standard cleavage cocktail.

Precipitate, lyophilize, and purify the cyclic peptide by reverse-phase HPLC.
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Parameter Reagent/Condition Typical Range Reference

RCM Reaction

Catalyst
Grubbs' 1st or 2nd

Gen. Catalyst
0.15 - 0.30 eq. [4]

Solvent
1,2-Dichloroethane

(DCE) or DCM
Anhydrous, Degassed [4]

Temperature
Room Temperature to

40 °C
25 °C [4]

Reaction Time 2-8 hours 2 x 2 hours [4]

Olefin Hydrogenation

(Optional)

Reducing Agent

2,4,6-

triisopropylbenzenesul

fonyl hydrazine

10 eq. [4]

Base Piperidine 20 eq. [4]

Solvent NMP - [4]

Temperature 47 °C 47 °C [4]
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Caption: Workflow for on-resin cyclization via RCM.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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